molecular formula C6H9N B1586122 Cyclopentylisocyanide CAS No. 68498-54-4

Cyclopentylisocyanide

Cat. No. B1586122
CAS RN: 68498-54-4
M. Wt: 95.14 g/mol
InChI Key: XTLSDEJNOQVCHL-UHFFFAOYSA-N
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Description



  • Cyclopentylisocyanide (CAS Number: 68498-54-4) is a chemical compound with the linear formula C<sub>6</sub>H<sub>9</sub>N .

  • It belongs to the class of isocyanides (also known as isonitriles), which contain the functional group -N≡C .

  • Isocyanides are characterized by their strong odor and reactivity.





  • Synthesis Analysis



    • The synthesis of cyclopentylisocyanide can be achieved through various methods, including deprotection of a corresponding cyclopentylisocyanate precursor or direct reaction of cyclopentylamine with phosgene .

    • The latter method involves the reaction of cyclopentylamine with phosgene (COCl<sub>2</sub>) to form cyclopentylisocyanide.





  • Molecular Structure Analysis



    • The molecular structure of cyclopentylisocyanide consists of a cyclopentyl ring attached to an isocyanide functional group.

    • The isocyanide group (-N≡C) is directly bonded to one of the carbon atoms in the cyclopentyl ring.





  • Chemical Reactions Analysis



    • Cyclopentylisocyanide can participate in various chemical reactions typical of isocyanides, including nucleophilic addition , cycloadditions , and metal complexation .

    • Its reactivity is influenced by the presence of the isocyanide group.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Odor : Cyclopentylisocyanide has a strong, pungent odor.

      • Solubility : It is soluble in organic solvents.



    • Chemical Properties :

      • Reacts with nucleophiles, metals, and other electrophiles typical of isocyanides.






  • Scientific Research Applications

    Heterocyclic Compound Synthesis

    • Results : The formation of various heterocyclic compounds that can serve as key intermediates in pharmaceuticals and agrochemicals .

    Drug-Like Scaffold Formation

    • Results : Generation of a wide array of potential drug candidates with high structural diversity .

    Organic Transformations

    • Results : Creation of multiple organic compounds with potential applications in materials science and synthetic chemistry .

    Solubilization of Drugs

    • Results : Increased solubility and bioavailability of drugs, leading to more effective medicinal products .

    Green Chemistry

    • Results : Production of chemicals with reduced toxicity and lower environmental footprint .

    Enantioselective Synthesis

    • Results : Synthesis of chiral molecules that are important in the development of new pharmaceuticals .

    Nanotechnology

    • Results : Creation of nanoparticles with adaptable characteristics and enhanced performance for use in environmental monitoring, drug delivery, and as functional food additives .

    Analytical Chemistry

    • Results : Improved separation and analysis of complex mixtures in various fields, including environmental and pharmaceutical analysis .

    Biomedicine

    • Results : Increased effectiveness of drug treatments due to improved drug solubility and bioavailability .

    Environmental Remediation

    • Results : Reduction of pollutant levels in the environment, contributing to cleaner water and air .

    Food and Beverage Industry

    • Results : Enhanced flavor profiles and extended shelf life of food and beverage products .

    Textile Industry

    • Results : Development of textiles with improved functionality and consumer appeal .

    Safety And Hazards



    • Cyclopentylisocyanide is hazardous due to its strong odor and reactivity.

    • Proper handling, storage, and disposal procedures are essential.




  • Future Directions



    • Research on cyclopentylisocyanide could focus on its applications in organic synthesis , catalysis , or materials science .

    • Further studies may explore its potential as a building block for novel compounds.




    properties

    IUPAC Name

    isocyanocyclopentane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H9N/c1-7-6-4-2-3-5-6/h6H,2-5H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XTLSDEJNOQVCHL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    [C-]#[N+]C1CCCC1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H9N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50370503
    Record name cyclopentyl isocyanide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50370503
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    95.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Cyclopentyl isocyanide

    CAS RN

    68498-54-4
    Record name cyclopentyl isocyanide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50370503
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Cyclopentyl Isocyanide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Cyclopentylisocyanide
    Reactant of Route 2
    Cyclopentylisocyanide

    Citations

    For This Compound
    13
    Citations
    B Altundas, E Alwedi, Z Song, AR Gogoi… - Nature …, 2022 - nature.com
    … dearomatization method were initiated with the cyclopentylisocyanide 19a, prepared in a … 19a both in the aromatic core and the cyclopentylisocyanide. The structural reorganization was …
    Number of citations: 1 www.nature.com
    B Altundas, JPR Marrazzo, FF Fleming - Organic & Biomolecular …, 2020 - pubs.rsc.org
    … An analogous tin-lithium exchange of the cyclopentylisocyanide 114 followed by trapping with benzyl bromide affords the benzylated cyclopentylisocyanide 116via the lithiated …
    Number of citations: 18 pubs.rsc.org
    W Wu, M Li, J Zheng, W Hu, C Li, H Jiang - Chemical Communications, 2018 - pubs.rsc.org
    … Interestingly, the more sterically hindered 1-adamantyl isocyanide and 1,1,3,3-tetramethylbutyl isocyanide gave better results than cyclopentylisocyanide and cyclohexylisocyanide. …
    Number of citations: 24 pubs.rsc.org
    AB Altundas - 2022 - search.proquest.com
    … An analogous tin-lithium exchange of the cyclopentylisocyanide 114 followed by trapping with benzyl bromide affords the benzylated cyclopentylisocyanide 116 via the lithiated …
    Number of citations: 2 search.proquest.com
    L Mohammadkhani, MM Heravi - ChemistrySelect, 2019 - Wiley Online Library
    Ugi four‐center three‐component reaction (U‐4 C‐3CR) as actually an important development of the well‐known Ugi four‐component reaction (U‐4CR). In U‐4 C‐3CR, one of the …
    DE O'Brien, F Baiocchi, CC Cheng - Biochemistry, 1963 - ACS Publications
    Base-catalyzed reactions of ethyl formate and 1-substituted biurets readily yielded 1-substi-tuted 5-azauracils where the substituents were methyl, ethyl, cyclohexyl, benzyl, and furfuryl. …
    Number of citations: 8 pubs.acs.org
    BJ McAfee, A Taylor - Natural toxins, 1999 - Wiley Online Library
    The holdings of eight collections of fungi have been examined for organisms isolated from wood and/or trees. Further selection of these fungi has been made according to their reported …
    Number of citations: 57 onlinelibrary.wiley.com
    JL Reino, RF Guerrero, R Hernández-Galán… - Phytochemistry …, 2008 - Springer
    Trichoderma species are free-living fungi that are highly interactive in root, soil and foliar environments and have been used successfully in field trials to control many crop pathogens. …
    Number of citations: 750 link.springer.com
    H Kwiecien, M Smist… - Current Organic …, 2012 - ingentaconnect.com
    … Its reaction with amines and cyclopentylisocyanide in methanol at 50C led to a medium-sized library of novel N-substituted 3-oxo-naphtho[1,2f][1,4]oxazepine-5-…
    Number of citations: 28 www.ingentaconnect.com
    AP Ilyn, MV Loseva, VY Vvedensky… - The Journal of …, 2006 - ACS Publications
    We present a convenient synthesis of novel heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides using a modification of four-component …
    Number of citations: 61 pubs.acs.org

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